N-Boc-N-[(4-fluorophenyl)methyl]glycine
Description
N-Boc-N-[(4-fluorophenyl)methyl]glycine is a protected glycine derivative featuring a tert-butoxycarbonyl (Boc) group and a 4-fluorobenzyl substituent on the amino nitrogen. This compound is structurally characterized by:
- Molecular Formula: Estimated as C₁₄H₁₈FNO₄ (derived from analogous compounds in ).
- Molecular Weight: ~283.27 g/mol.
- Key Functional Groups: Boc (tert-butoxycarbonyl) and 4-fluorobenzyl, which confer steric protection and modulate electronic properties.
The Boc group enhances stability during synthetic processes, making the compound a valuable intermediate in peptide synthesis and medicinal chemistry. The 4-fluorobenzyl moiety may improve lipophilicity, influencing bioavailability in drug design .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUIHMJJVLDHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-[(4-fluorophenyl)methyl]glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the tert-butoxycarbonyl (Boc) protecting group to the amino group of glycine.
N-Alkylation: The protected glycine is then subjected to N-alkylation with 4-fluorobenzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This step attaches the 4-fluorobenzyl group to the nitrogen atom of glycine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free amine. Common methods include:
| Reagent System | Conditions | Yield (Analogous Systems) | Citation |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | 20–50% TFA in DCM, 1–2 h, RT | >90% | |
| HCl in dioxane | 4 M HCl, 2–4 h, RT | 85–95% |
Deprotection regenerates the secondary amine, enabling subsequent alkylation or acylation reactions. For example, the free amine can react with sulfonyl chlorides to form sulfonamides (see Section 4) .
Carboxylic Acid Functionalization
The carboxylic acid moiety undergoes standard activation for peptide coupling or esterification:
Peptide Bond Formation
Activation with carbodiimides (e.g., EDC·HCl) facilitates amide bond synthesis:
| Reagents | Conditions | Yield (Analogous Systems) | Citation |
|---|---|---|---|
| EDC·HCl, HOBt | DCM, RT, 24 h | 70–85% | |
| DCC, DMAP | THF, 0°C to RT, 12 h | 65–80% |
Esterification
Conversion to methyl or ethyl esters enhances solubility for further reactions:
| Reagents | Conditions | Yield (Analogous Systems) | Citation |
|---|---|---|---|
| SOCl₂, MeOH | Reflux, 4–6 h | 75–90% | |
| DCC, DMAP, ROH | DCM, RT, 12 h | 60–78% |
C–H Functionalization of the 4-Fluorobenzyl Group
The 4-fluorophenyl ring undergoes directed ortho-C–H activation via palladium catalysis. For example:
| Reaction Type | Conditions | Yield (Analogous Systems) | Citation |
|---|---|---|---|
| Acetoxylation | Pd(OAc)₂, PhI(OAc)₂, DCE, 80°C | 60–75% | |
| Borylation | Pd(dba)₂, B₂Pin₂, KOAc, dioxane | 65–92% |
These reactions proceed via a six-membered palladacycle intermediate, with the fluorine atom influencing regioselectivity .
Amine Reactivity Post-Deprotection
The deprotected amine participates in nucleophilic reactions:
Sulfonamide Formation
Reaction with sulfonyl chlorides yields sulfonamide derivatives:
| Sulfonyl Chloride | Base | Yield (Analogous Systems) | Citation |
|---|---|---|---|
| 4-Nitrobenzenesulfonyl | Et₃N, DCM | 65–73% | |
| 2,4-Dinitrobenzenesulfonyl | Pyridine, THF | 60–69% |
Reductive Amination
Condensation with aldehydes/ketones followed by NaBH₃CN reduction affords secondary amines (yields: 50–70%) .
Scientific Research Applications
Synthesis and Characterization
The synthesis typically involves two main steps:
- Formation of N-Boc-glycine : Glycine is reacted with di-tert-butyl dicarbonate.
- Introduction of the 4-fluorobenzyl group : The N-Boc-glycine is then treated with 4-fluorobenzyl bromide to yield N-Boc-N-[(4-fluorophenyl)methyl]glycine.
This synthetic route allows for the selective incorporation of the fluorinated moiety, which can be monitored using techniques such as fluorine NMR spectroscopy.
Peptide Synthesis
This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc group serves as an orthogonal protecting group that can be selectively removed under acidic conditions, facilitating the assembly of complex peptides. The presence of the 4-fluorobenzyl group enhances stability during synthesis, particularly for sensitive functionalities.
Drug Development
This compound has been investigated for its potential as a pharmacophore in drug development. Its derivatives may act as inhibitors for specific enzymes or receptors, contributing to therapeutic effects against various diseases, including cancer and neurological disorders. The fluorinated moiety can also be utilized to introduce radioisotopes for developing radiopharmaceuticals used in PET imaging.
Interaction Studies
Research has focused on the interactions of this compound with various biological targets. Techniques such as surface plasmon resonance and molecular docking simulations are employed to elucidate binding mechanisms to receptors or enzymes, enhancing our understanding of pharmacodynamics and pharmacokinetics.
Structure-Activity Relationship (SAR) Studies
The introduction of fluorine at specific positions within peptide chains allows researchers to study SAR more effectively. This information is crucial for optimizing lead compounds in drug discovery processes.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Boc-(4-chlorophenyl)glycine | Similar Boc protection and phenyl substitution | Chlorine instead of fluorine |
| N-Boc-(3-fluorophenyl)glycine | Different fluorine position | Potentially different biological activity |
| N-Boc-(phenyl)glycine | No halogen substitution | Lacks enhanced lipophilicity from fluorine |
| N-Boc-(4-methoxyphenyl)glycine | Methoxy group instead of fluorine | Alters electronic properties |
The presence of the para-positioned fluorine atom enhances metabolic stability and lipophilicity, potentially improving bioavailability when used in pharmaceutical applications.
Case Studies and Research Findings
Several studies have highlighted the efficacy of using this compound in various applications:
- Research indicates that compounds containing the 4-fluorophenyl moiety often exhibit significant biological activities, making them relevant in therapeutic contexts.
- Investigations into its binding affinity to specific receptors have shown promising results, suggesting potential uses in drug design aimed at targeting neurological disorders.
Mechanism of Action
The mechanism of action of N-Boc-N-[(4-fluorophenyl)methyl]glycine depends on its specific application and target. In medicinal chemistry, the compound may act as a prodrug, where the Boc protecting group is removed in vivo to release the active amine. The 4-fluorobenzyl group can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes structurally related N-substituted glycine derivatives, highlighting substituents and key applications:
Key Structural Differences :
Physicochemical Properties
- Melting Points: While direct data for the target compound is unavailable, structurally related quinoxaline derivatives () exhibit melting points of 175–179°C, suggesting similar thermal stability for Boc-protected glycines.
- Solubility : The 4-fluorobenzyl group likely enhances lipid solubility compared to polar sulfonyl analogs (e.g., ), which may reduce aqueous solubility.
- Reactivity : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, a feature shared with other Boc-protected compounds (e.g., ).
Biological Activity
N-Boc-N-[(4-fluorophenyl)methyl]glycine is a derivative of glycine with notable biological activity, primarily due to the presence of the tert-butyloxycarbonyl (Boc) protecting group and the 4-fluorobenzyl moiety. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly as a building block in peptide synthesis and as a pharmacophore in various therapeutic contexts.
Chemical Structure and Properties
- IUPAC Name : N-(tert-butoxycarbonyl)-N-(4-fluorobenzyl)glycine
- Molecular Formula : C₁₄H₁₈FNO₄
- Molecular Weight : 283.3 g/mol
- CAS Number : 851726-57-3
The structure of this compound includes:
- A Boc group, which is a common protecting group for amino acids that can be removed under acidic conditions.
- A 4-fluorobenzyl group that enhances the lipophilicity and metabolic stability of the compound, making it suitable for various biological applications.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. It can function as:
- A substrate or inhibitor for certain enzymes, influencing biochemical pathways.
- A potential pharmacophore in drug design, especially in targeting receptors or enzymes implicated in diseases like cancer and neurological disorders.
Peptide Synthesis
This compound is widely used in solid-phase peptide synthesis (SPPS). The fluorinated moiety allows for:
- Enhanced monitoring during synthesis using fluorine NMR spectroscopy.
- Improved stability of peptides during synthesis, particularly those sensitive to acidic or basic conditions .
Pharmacological Potential
Research indicates that compounds containing the 4-fluorophenyl group often exhibit significant biological activities. This compound has been studied for:
- Its role as an intermediate in synthesizing bioactive molecules.
- Potential inhibitory effects on specific enzymes or receptors, contributing to therapeutic effects against various diseases, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific receptors have utilized techniques such as surface plasmon resonance and molecular docking simulations. These studies aim to elucidate the binding mechanisms and pharmacodynamics involved .
- Synthesis Pathway : The synthesis of this compound typically involves:
- Biological Activity Assessment : Various studies have assessed the biological activity of similar compounds through their effects on Gram-negative bacteria, highlighting their potential as antimicrobial agents. For instance, derivatives with similar structures have shown varying degrees of inhibition against pathogens like E. coli and Pseudomonas aeruginosa .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
